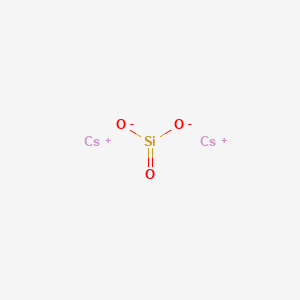

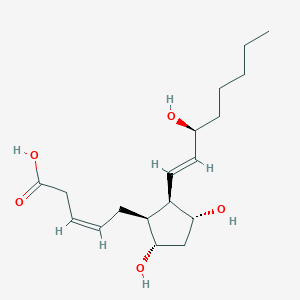

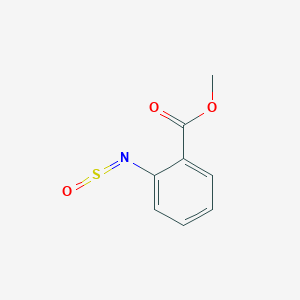

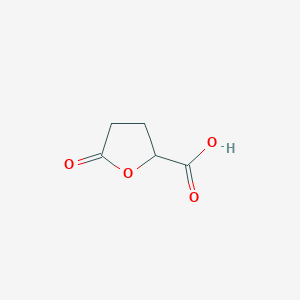

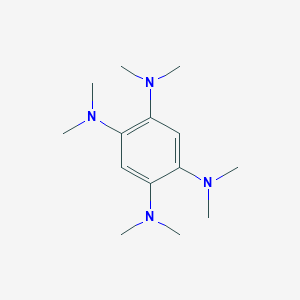

(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid

説明

Resolvins are a family of potent lipid mediators derived from both eicosapentaenoic acid (EPA; ) and docosahexaenoic acid (DHA; ). In addition to being anti-inflammatory, resolvins promote the resolution of the inflammatory response back to a non-inflamed state. Resolvin D5 (RvD5) is a DHA-derived resolvin generated by a double dioxygenation mechanism. RvD5 has been identified in media from ionophore-stimulated trout brain cells, in human synovial fluid from patients with rheumatoid arthritis, and in exudates of bacterial infections in mice. RvD5 stimulates the phagocytosis of E. coli by human macrophages, and RvD5 methyl ester enhances bacterial killing in mice inoculated with E. coli. Analytical and biological comparisons of synthetic RvD5 with endogenously derived RvD5 have confirmed its identity as matching the natural product.

科学的研究の応用

Anti-inflammatory and Proresolving Actions

- Maresins as Mediators: A study highlighted the role of maresins, derived from docosahexaenoic acid (DHA), in controlling acute inflammation and aiding in resolution. These mediators were found to have significant anti-inflammatory and proresolving activity, suggesting their potential in managing inflammation and wound healing (Serhan et al., 2009).

Metabolism and Biological Production

- Resolvins from DPAn-6: Research into DPAn-6 derived resolvins, structurally similar to DHA-derived resolvins, indicated their production and metabolic pathways. These studies contribute to understanding the therapeutic profiles of such compounds (Dangi et al., 2010).

Role in Inflammation Resolution

- Identification in Human Blood: A study identified various lipid mediators, including 17S-hydroxydocosahexaenoic acid, in human blood following n-3 fatty acid supplementation. These findings are crucial in understanding the role of these mediators in resolving inflammation (Mas et al., 2012).

Therapeutic Potential in Organ Protection

- Resolvin D4 Actions: An investigation into Resolvin D4, derived from docosahexaenoic acid, demonstrated its potential in reducing organ injury and enhancing phagocyte function, providing insights into its therapeutic applications (Winkler et al., 2018).

Anti-aggregation Properties

- Inhibition of Blood Platelet Aggregation: A study on Protectin DX, a derivative of this compound, revealed its ability to ameliorate pulmonary fibrosis and improve lung function, highlighting its therapeutic potential in fibrotic diseases (Li et al., 2017).

Potential in Cancer Treatment

- Chemoresistance in Food Supplements: Research on polyunsaturated fatty acids, including hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid, identified their presence in food supplements and potential role in inducing chemoresistance in cancer treatments (Schlotterbeck et al., 2018).

特性

IUPAC Name |

(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-13,16-17,20-21,23-24H,2,4,14-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOFZYMMJZILHE-XGTWDWJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC(CC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)